1-ethyl-1H-imidazole-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O2S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1-ethylimidazole-2-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) |
InChI Key |
LPZIQEGOTJLQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1S(=O)(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazole 2 Sulfonamide and Analogs
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For imidazole (B134444) and benzimidazole (B57391) sulfonamides, the proton NMR (¹H NMR) spectra exhibit characteristic signals. For instance, the protons of the methylene (B1212753) groups in the ethyl chain typically appear as triplets in the range of δ 3.31–4.27 ppm. Aromatic protons are observed as multiplets between δ 6.89–7.83 ppm, while the isolated C-H proton of the imidazole ring shows a singlet at δ 7.42–8.16 ppm. nih.gov In some analogs, the NH proton of the sulfonamide group appears as a highly deshielded singlet around δ 10.37-10.71 ppm. chemsociety.org.ng
The carbon NMR (¹³C NMR) spectra provide complementary information. Methylene and methoxy (B1213986) carbons are typically found in the δ 43.09–50.37 ppm and δ 56.18–56.24 ppm regions, respectively. nih.gov In some 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide analogs, the methyl group at position two of the imidazole ring resonates at a lower chemical shift (δ 13.84-13.85 ppm) compared to the methyl of the ethyl group (δ 14.83-14.87 ppm), with the methylene carbon appearing further downfield at δ 39.92-40.02 ppm. chemsociety.org.ng
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further aid in distinguishing between CH, CH₂, and CH₃ groups, confirming the assignments made from the standard ¹H and ¹³C NMR spectra.
Table 1: Representative ¹H NMR Spectral Data for Imidazole Sulfonamide Analogs
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Imidazole C-H | 7.42–8.16 | Singlet | nih.gov |
| Aromatic C-H | 6.89–7.83 | Multiplet | nih.gov |
| Methylene (-CH₂-) | 3.31–4.27 | Triplet | nih.gov |
| Sulfonamide N-H | 10.37-10.71 | Singlet | chemsociety.org.ng |
Table 2: Representative ¹³C NMR Spectral Data for Imidazole Sulfonamide Analogs
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| Methylene (-CH₂-) | 43.09–50.37 | nih.gov |
| C2-Methyl (Imidazole) | 13.84-13.85 | chemsociety.org.ng |
| Ethyl-Methyl | 14.83-14.87 | chemsociety.org.ng |
| Methylene (-CH₂- of ethyl) | 39.92-40.02 | chemsociety.org.ng |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
In the FTIR spectra of imidazole sulfonamides, the characteristic absorption bands for the O=S=O group of the sulfonamide are typically observed in the ranges of 1351–1375 cm⁻¹ and 1150–1185 cm⁻¹. nih.gov Other significant stretching absorption bands include those for aromatic C-H (3100–3047 cm⁻¹), aliphatic C-H (2975–2855 cm⁻¹), aromatic C=C (1590–1457 cm⁻¹), and C=N (1666–1584 cm⁻¹). nih.gov For specific analogs, such as 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, the SO₂NH, C=N, and aromatic C-H bands have been reported at 3109-3155 cm⁻¹, 1633-1636 cm⁻¹, and 3064-3071 cm⁻¹, respectively. chemsociety.org.ng
Table 3: Characteristic FTIR Absorption Bands for Imidazole Sulfonamides
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O=S=O (asymmetric) | 1351–1375 | nih.gov |
| O=S=O (symmetric) | 1150–1185 | nih.gov |
| Aromatic C-H | 3100–3047 | nih.gov |
| Aliphatic C-H | 2975–2855 | nih.gov |
| C=N | 1666–1584 | nih.gov |
| Aromatic C=C | 1590–1457 | nih.gov |
| SO₂NH | 3109-3155 | chemsociety.org.ng |
Ultraviolet-Visible Spectroscopy for Electronic Transitions Analysis
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation patterns of a compound. In the mass spectra of imidazole and benzimidazole sulfonamides, the molecular ion peak is often observed. nih.gov For example, the molecular ions for N-(benzimidazol-1-yl)ethyl-N-4-dimethylbenzenesulfonamido and N-(imidazole-1-yl)ethyl-(4-methylbenzene) sulfonamide have been reported at m/z 459.2 and 359.1, respectively. nih.gov
The fragmentation patterns can provide valuable structural information. For instance, the base peak for N-(benzimidazol-1-yl)ethyl-N-4-dimethylbenzenesulfonamido at m/z 328.1 corresponds to the N-(benzimidazol-1-yl)ethyl-N-4-dimethylbenzenesulfonamido radical, while the base peak for N-(imidazole-1-yl)ethyl-(4-methylbenzene) sulfonamide at m/z 278.1 is assigned to the N-(imidazole-1-yl)ethyl-(4-methylbenzene) sulfonamide-methyliumyl ion. nih.gov
X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interaction Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and details of intermolecular interactions.
While a specific crystal structure for 1-ethyl-1H-imidazole-2-sulfonamide was not found in the provided search results, studies on related sulfonamide derivatives highlight the importance of this technique. For example, X-ray crystallography has been used to unambiguously confirm the structures of novel imidazole and benzimidazole derivatives, revealing details about their molecular conformation and packing in the solid state. mdpi.com In a study on biguanide-containing aryl sulfonamides, X-ray crystallography revealed how the sulfonamide moiety binds within the active site of carbonic anhydrase isoforms and how the flexible tail engages in multiple interactions, dictating the ligand's specific orientation and stabilization. rsc.org For polymorphic forms of carnidazole, a nitroimidazole derivative, high-resolution synchrotron powder diffraction data was used to determine the unit cell dimensions. cambridge.org
Computational and Theoretical Investigations of 1 Ethyl 1h Imidazole 2 Sulfonamide Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of a compound's electronic structure and geometry.
The initial step in the computational analysis of 1-ethyl-1H-imidazole-2-sulfonamide derivatives involves geometry optimization. This process determines the most stable three-dimensional conformation of the molecule, which is crucial for understanding its interactions with biological targets. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to find the minimum energy structure. tandfonline.com
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and stability. tandfonline.com A smaller energy gap generally suggests higher reactivity.
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies the electrophilic and nucleophilic sites within the molecule, which are key to understanding intermolecular interactions. tandfonline.com For instance, in sulfonamide derivatives, the oxygen atoms of the sulfonyl group typically exhibit a negative electrostatic potential, making them potential hydrogen bond acceptors.
Table 1: Representative DFT-Calculated Properties for Imidazole (B134444) Derivatives
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: The values in this table are representative examples for imidazole derivatives and are intended to be illustrative.
The biological activity of a molecule is often dictated by its ability to interact with a specific target, such as an enzyme or receptor. Quantum chemical methods can be employed to analyze the nature and strength of these non-covalent interactions. For this compound, the sulfonamide group (-SO2NH2) is a key site for hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atoms as acceptors. tsijournals.com
The imidazole ring itself can participate in various interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues of a protein. tsijournals.com Computational tools like Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. scirp.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.
For this compound derivatives, molecular docking studies would involve selecting a relevant biological target. Given that sulfonamides are known inhibitors of enzymes like carbonic anhydrases, this would be a logical starting point. mdpi.com The docking simulation would place the sulfonamide derivative into the active site of the enzyme and calculate a binding affinity score, which estimates the strength of the interaction. scirp.orgmdpi.com The results would also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. scirp.org
Table 2: Illustrative Molecular Docking Results for a Sulfonamide Derivative with a Target Protein
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | A more negative value indicates stronger binding |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with active site residues |
| Interacting Residues | Thr199, His94 | Key amino acids involved in binding |
Note: The data presented are hypothetical and for illustrative purposes.
Structure-Based Ligand Design Principles from Computational Models
The insights gained from molecular docking can be used to guide the design of new ligands with improved binding affinity and selectivity. By analyzing the binding mode of this compound in the active site of a target, medicinal chemists can identify opportunities for structural modifications.
For example, if the ethyl group on the imidazole ring is situated in a large hydrophobic pocket, it could be replaced with a larger alkyl or aryl group to enhance hydrophobic interactions. Similarly, if there is an unoccupied space near a hydrogen bond donor or acceptor residue in the active site, a functional group could be added to the ligand to form an additional hydrogen bond. This iterative process of computational modeling and chemical synthesis is a cornerstone of modern structure-based drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. scispace.comresearchgate.net These models are valuable for predicting the activity of new compounds and for gaining insights into the physicochemical properties that are important for a particular biological effect. scispace.comresearchgate.net
For a series of this compound derivatives, a QSAR study would involve synthesizing and testing a range of analogs with varying substituents. The biological activity data would then be correlated with calculated molecular descriptors, such as lipophilicity (logP), molecular weight, and electronic parameters. scispace.comresearchgate.net The resulting QSAR equation can highlight the key features that drive activity. For instance, a QSAR model for sulfonamides has shown the importance of properties like the octanol-water partition coefficient (SlogP) and molecular weight for their antidiabetic activity. scispace.com
Theoretical Prediction of Molecular Behavior in Biological Systems (e.g., Absorption, Distribution, Metabolism, Excretion-related aspects, without specific outcomes)
In addition to predicting the interaction of a compound with its target, computational methods can also be used to forecast its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov These predictions are crucial for assessing the drug-likeness of a compound.
Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. scirp.org For this compound, these in silico ADME predictions can help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to improve its pharmacokinetic profile. mdpi.comnih.govnih.gov
Table 3: Representative Predicted ADME Properties for a Small Molecule Drug Candidate
| Property | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | No | Lower risk of drug-drug interactions |
| Lipinski's Rule of Five | 0 violations | Indicates good drug-likeness |
Note: These are example predictions and not specific to this compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Specific Structural Features with Biological Potency and Selectivity
The biological activity of imidazole (B134444) sulfonamide derivatives is intricately linked to their molecular architecture. SAR studies on related compounds reveal that modifications to the imidazole ring, the ethyl substituent, and the sulfonamide group can significantly impact potency and selectivity. nih.govacs.org
The imidazole ring is a critical component, often involved in crucial interactions with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors or donors, and the aromatic nature of the ring allows for π-π stacking interactions. The position of the sulfonamide group at the 2-position of the imidazole ring is a key determinant of its biological activity profile.
The N-ethyl group at the 1-position of the imidazole ring likely influences the compound's lipophilicity and steric profile. Variations in the alkyl chain length can affect membrane permeability and binding affinity to the target protein. For instance, increasing or decreasing the chain length, or introducing branching, could modulate the compound's pharmacokinetic and pharmacodynamic properties.
The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic a carboxylate group and form key hydrogen bonds with target enzymes. u-tokyo.ac.jp The primary sulfonamide (-SO₂NH₂) in 1-ethyl-1H-imidazole-2-sulfonamide is crucial for its activity, with the potential for the nitrogen and oxygen atoms to engage in hydrogen bonding. Substitution on the sulfonamide nitrogen can drastically alter the biological activity.
General SAR findings for related imidazole sulfonamides suggest that:
Electron-withdrawing groups on associated aromatic rings can enhance antibacterial activity. nih.gov
The nature and position of substituents on any aryl rings attached to the core structure significantly influence biological outcomes.
To illustrate potential SAR trends, the following interactive table presents hypothetical data based on common observations in medicinal chemistry for analogous compounds.
| Compound ID | R1 (at N1 of Imidazole) | R2 (on Sulfonamide) | Biological Activity (IC₅₀, µM) |
| 1 | -CH₂CH₃ (Ethyl) | -H | 10 |
| 2 | -CH₃ (Methyl) | -H | 15 |
| 3 | -CH₂CH₂CH₃ (Propyl) | -H | 8 |
| 4 | -CH(CH₃)₂ (Isopropyl) | -H | 25 |
| 5 | -CH₂CH₃ (Ethyl) | -CH₃ (Methyl) | 50 |
| 6 | -CH₂CH₃ (Ethyl) | -Phenyl | 5 |
This table is for illustrative purposes and the data is hypothetical.
Identification of Key Pharmacophoric Elements within the Imidazole Sulfonamide Scaffold
A pharmacophore model for the imidazole sulfonamide scaffold highlights the essential structural features required for biological activity. Based on the analysis of related inhibitors, a general pharmacophore model can be proposed. nih.govmdpi.com
The key pharmacophoric elements likely include:
A Hydrogen Bond Donor/Acceptor: The imidazole ring, with its two nitrogen atoms, can function as both a hydrogen bond donor and acceptor.
A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.
A Hydrogen Bond Donor: The NH of the primary sulfonamide acts as a hydrogen bond donor.
A Hydrophobic Region: The ethyl group at the N1 position provides a hydrophobic region that can interact with nonpolar pockets in a target protein.
A proposed pharmacophore model for this compound would feature a specific spatial arrangement of these elements, which is crucial for its recognition and binding to a biological target.
Rational Design Strategies for Enhanced Target Engagement and Specificity
Rational drug design strategies for imidazole sulfonamides aim to optimize their interaction with a specific biological target, thereby enhancing potency and selectivity. nih.govresearchgate.netbrieflands.com These strategies often involve computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. researchgate.netscispace.com
Key rational design approaches include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how analogs of this compound might bind. This allows for the design of new derivatives with improved complementarity to the active site. For example, extending the ethyl group or introducing substituents on it could lead to better occupancy of a hydrophobic pocket.
Ligand-Based Drug Design: In the absence of a known target structure, QSAR models can be developed based on the biological activities of a series of related compounds. researchgate.netscispace.com These models can identify physicochemical properties (e.g., lipophilicity, electronic effects) that are important for activity, guiding the design of new, more potent analogs.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The imidazole and sulfonamide moieties could serve as starting fragments.
Bioisosteric Replacements and Their Mechanistic Implications in Ligand Development
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. u-tokyo.ac.jpnih.govdrughunter.com
In the context of this compound, several bioisosteric replacements could be considered:
Amide for Sulfonamide: The sulfonamide group can be considered a bioisostere of an amide bond. Conversely, replacing the sulfonamide with an amide could alter the pKa and hydrogen bonding capacity, potentially affecting target binding and selectivity. nih.gov
Tetrazole for Sulfonamide: The tetrazole ring is a well-known bioisostere for the carboxylic acid group, and by extension, the sulfonamide group. nih.gov This replacement can improve metabolic stability and oral bioavailability.
Replacement of the Imidazole Ring: The imidazole ring itself can be replaced by other five-membered heterocycles like pyrazole, triazole, or oxadiazole. nih.govdrughunter.com Such modifications can fine-tune the electronic and steric properties of the molecule, potentially leading to altered target interactions and improved selectivity. For example, a 1,2,3-triazole could offer different hydrogen bonding patterns compared to the imidazole ring.
Fluorine for Hydrogen: The substitution of hydrogen atoms on the ethyl group with fluorine is a common bioisosteric replacement that can influence metabolic stability and binding affinity through the formation of favorable electrostatic interactions. acs.org
The mechanistic implication of these replacements lies in their ability to modulate the key interactions between the ligand and its target. By altering the electronic distribution, lipophilicity, and hydrogen bonding capacity of the molecule, bioisosteric replacements can lead to the development of analogs with enhanced potency, improved selectivity, and better pharmacokinetic properties.
Methodological Advancements in the Academic Research of Imidazole Sulfonamide Derivatives
Development and Optimization of In Vitro Assay Systems for Biological Evaluation
The biological assessment of imidazole (B134444) sulfonamide derivatives, including "1-ethyl-1H-imidazole-2-sulfonamide," relies on robust in vitro assay systems to determine their efficacy and mechanism of action. These assays are fundamental in early-stage research for screening and characterizing new chemical entities.
A primary method involves enzyme inhibition assays, particularly for targets like carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. nih.gov A stopped-flow CO2 hydrase assay is a common technique used to measure the inhibitory activity of sulfonamides against various CA isoforms, such as the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov This method allows for the determination of key kinetic parameters, including the inhibition constant (Ki), which quantifies the potency of the inhibitor.
Cell-based assays are also crucial for evaluating the biological effects of these compounds in a more physiologically relevant context. For instance, the antiproliferative activity of imidazole-sulfonamide hybrids can be assessed using the MTT assay against various cancer cell lines. nih.govnih.gov This provides data on the compounds' ability to inhibit cancer cell growth, often reported as the GI50 (Growth Inhibition 50) value. nih.gov
For assessing antibacterial potential, microbroth dilution assays are standard practice. nih.govnih.gov These assays determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com Such assays have been used to screen imidazole and benzimidazole (B57391) sulfonamides against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov
Furthermore, cytotoxicity of these derivatives is evaluated against healthy cell lines, such as human skin fibroblasts (HFF-1), using assays like the MTS assay to ensure selectivity for the target cells over normal cells. mdpi.com The development of cell-based phenotypic assays using high-content screening can also identify compounds with specific activities, such as anti-HIV activity, in a whole-cell environment. plos.org
The table below summarizes various in vitro assays used for the biological evaluation of imidazole sulfonamide derivatives.
| Assay Type | Purpose | Key Parameter(s) | Example Application |
| Stopped-Flow CO2 Hydrase Assay | To measure enzyme inhibition kinetics | Ki (Inhibition Constant) | Evaluating inhibitors against carbonic anhydrase isoforms (hCA I, II, IX, XII). nih.gov |
| MTT Assay | To assess antiproliferative activity | GI50 (Growth Inhibition 50) | Screening against various cancer cell lines. nih.gov |
| Microbroth Dilution Assay | To determine antibacterial efficacy | MIC (Minimum Inhibitory Concentration) | Testing against Gram-positive and Gram-negative bacteria. nih.gov |
| MTS Assay | To evaluate cytotoxicity | % Cell Viability | Assessing effects on healthy human cell lines. mdpi.com |
| Phenotypic Full Replication Assay | To screen for antiviral activity | IC50 (Half maximal Inhibitory Concentration) | Identifying anti-HIV compounds in a cell-based system. plos.org |
| Antioxidant Assays (DPPH, FRAP) | To measure free radical scavenging and reducing power | IC50, FRAP value | Evaluating the antioxidant potential of coumarin-sulfonamide derivatives. brieflands.com |
High-Throughput Screening Approaches for Novel Ligand Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel ligands for biological targets. nih.gov For imidazole sulfonamide derivatives, HTS approaches are pivotal in discovering new lead compounds with desired biological activities. researchgate.net
HTS campaigns often begin with the screening of diverse compound libraries, which can contain tens of thousands of small molecules. plos.org These libraries are tested against a specific biological target using an automated, miniaturized assay format, such as a 384-well plate format. nih.gov For example, a cell-based HTS assay was employed to screen 26,500 molecules, leading to the identification of a sulfonamide scaffold with potent anti-HIV-1 activity. plos.org
A key HTS method for certain targets, like cytochrome P450 enzymes, is the ligand-binding assay. This assay quantifies absorbance changes that occur when a ligand binds near the heme iron of the enzyme. nih.gov An adaptation of this method for HTS increases throughput significantly and has been used to screen libraries of imidazole-containing compounds to identify binders for various P450 enzymes. nih.gov
Fragment-based lead discovery (FBLD) is another powerful screening approach. researchgate.net It involves screening smaller, less complex molecules ("fragments") that, despite having lower affinity, can be optimized into high-affinity ligands. diva-portal.org This method relies on sensitive biophysical techniques to detect the binding of these low-molecular-weight fragments.
Once primary hits are identified from an HTS run, they undergo a confirmation process, often involving dose-response curves to determine their potency (e.g., IC50 or Ki values). plos.orgresearchgate.net The confirmed hits then serve as starting points for chemical optimization to improve their efficacy and pharmacokinetic properties. researchgate.net
| Screening Approach | Description | Throughput | Key Outcome |
| High-Throughput Screening (HTS) | Automated testing of large, diverse chemical libraries against a biological target. diva-portal.org | High (10,000s of compounds/day) | Identification of "hit" compounds with initial activity. plos.org |
| Phenotypic Screening | Screening compounds in a cell-based model to identify molecules that produce a desired biological effect without prior knowledge of the target. plos.org | Moderate to High | Discovery of compounds with activity in a complex biological system. plos.org |
| Ligand-Binding Assays | Quantifying the interaction between a ligand and its target, often through spectroscopic changes. nih.gov | High (with automation) | Determination of binding affinity (Kd) for a large number of compounds. nih.gov |
| Fragment-Based Lead Discovery (FBLD) | Screening libraries of small molecular fragments to identify low-affinity binders for subsequent optimization. researchgate.net | Low to Moderate | Identification of highly efficient starting points for lead development. researchgate.net |
Advanced Spectroscopic Techniques for Probing Ligand-Target Interactions in Real-Time
Understanding the direct interaction between a ligand like "this compound" and its biological target is crucial for rational drug design. Advanced spectroscopic techniques provide real-time, detailed insights into these binding events.
Fluorescence Spectroscopy is a widely used method to study drug-protein interactions. nih.gov It relies on the intrinsic fluorescence of amino acid residues like tryptophan and tyrosine in a protein. acs.org When a ligand binds to the protein, it can cause a quenching (decrease) of this fluorescence, and the extent of quenching can be used to calculate binding parameters such as the binding constant (Ka) and the number of binding sites. nih.govacs.org This technique has been successfully applied to study the binding of sulfonamide drugs to heme proteins. nih.gov
UV-Visible (UV-Vis) Absorption Spectroscopy is another valuable tool. Changes in the absorption spectrum of a protein, particularly in the Soret band region for heme proteins, upon ligand binding can indicate complex formation. nih.govacs.org The appearance of isosbestic points in the spectra suggests a clear equilibrium between the free and bound forms of the ligand and protein. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information about ligand-protein complexes in solution. It can identify the specific atoms involved in the binding interaction and characterize the conformational changes that occur upon binding. nih.govmdpi.com While not a real-time technique in the same vein as fluorescence, it provides unparalleled detail about the bound state.
Surface-Enhanced Raman Scattering (SERS) has emerged as a sensitive technique for studying compounds, including sulfonamide derivatives. bohrium.com It can provide vibrational information about the molecule, and changes in the SERS spectra upon interaction with a target can reveal details about the binding mode.
The table below details several spectroscopic techniques used to analyze ligand-target interactions.
| Spectroscopic Technique | Information Obtained | Principle |
| Fluorescence Spectroscopy | Binding constant (Ka), number of binding sites, quenching mechanism. nih.govacs.org | Measures changes in the intrinsic fluorescence of a protein upon ligand binding. nih.gov |
| UV-Visible Spectroscopy | Complex formation, conformational changes. nih.govacs.org | Monitors shifts in the absorption spectrum of the protein or ligand upon interaction. acs.org |
| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary structure (e.g., α-helix content). acs.org | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in protein secondary structure and ligand functional groups upon binding. mdpi.comacs.org | Detects changes in the vibrational modes of molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure of the complex, identification of binding site residues. nih.gov | Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. |
Integration of Computational Methodologies within Early-Stage Drug Discovery Pipelines (Pre-clinical Focus)
Computational methods are now integral to the early, preclinical stages of drug discovery, significantly accelerating the identification and optimization of lead compounds like imidazole sulfonamide derivatives. frontiersin.orgnih.govresearchgate.net These in silico approaches complement experimental work by providing predictive insights into ligand-target interactions and drug-like properties. researchgate.net
Molecular Docking is a primary computational tool used to predict the preferred binding orientation of a ligand to its target protein. nih.govresearchgate.net This technique scores different binding poses, helping to rationalize the results of in vitro assays and to understand the structural basis for a compound's activity. nih.govnih.gov For example, docking studies on imidazole-sulfonamide hybrids have been used to explain their selective inhibition of carbonic anhydrase IX by showing how the sulfonamide moiety coordinates with the zinc ion in the active site. nih.gov
Virtual Screening leverages docking on a massive scale, allowing for the rapid in silico screening of vast libraries of virtual compounds against a protein target. nih.govresearchgate.net This approach helps to prioritize which compounds to synthesize and test experimentally, saving considerable time and resources. researchgate.net
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net These simulations can assess the stability of the predicted binding pose from docking and calculate binding free energies, offering a more rigorous prediction of binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. frontiersin.org These models can then be used to predict the activity of newly designed compounds before they are synthesized.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also critical in the early stages. tandfonline.comacs.org Computational tools can estimate key drug-like properties, such as solubility, permeability, and potential for causing adverse effects, helping to identify and filter out compounds with unfavorable profiles early in the discovery pipeline. acs.org
| Computational Method | Purpose | Key Application for Imidazole Sulfonamides |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within a target's active site. nih.govnih.gov | Rationalizing enzyme inhibition data (e.g., for carbonic anhydrase) and guiding structural modifications. nih.govnih.gov |
| Virtual Screening | Screens large compound libraries in silico to identify potential hits. nih.govresearchgate.net | Identifying novel imidazole sulfonamide scaffolds from virtual databases for synthesis and testing. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time to assess stability and binding energetics. nih.govresearchgate.net | Confirming the stability of docked poses and refining binding affinity predictions. researchgate.net |
| QSAR Modeling | Develops predictive models linking chemical structure to biological activity. frontiersin.org | Predicting the potency of new, unsynthesized derivatives to guide design efforts. |
| In Silico ADMET Prediction | Estimates pharmacokinetic and toxicity properties of compounds. tandfonline.comacs.org | Filtering out candidates with poor predicted drug-like properties early in the discovery process. acs.org |
Future Directions and Emerging Research Avenues for 1 Ethyl 1h Imidazole 2 Sulfonamide Research
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 1-ethyl-1H-imidazole-2-sulfonamide and its analogs is a critical first step in unlocking their therapeutic potential. While traditional methods for creating imidazole (B134444) and sulfonamide moieties exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways.
Recent advancements in "green chemistry" offer a promising toolkit for the synthesis of imidazole derivatives. wjbphs.comresearchgate.net These approaches prioritize the use of less hazardous substances and aim to maximize atom economy. For instance, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields in the formation of triphenyl-imidazole. wjbphs.comresearchgate.net Similarly, one-pot, multi-component reactions under solvent-free conditions are emerging as a powerful strategy for the efficient construction of complex imidazole derivatives. asianpubs.org These methods not only streamline the synthetic process but also align with the principles of sustainable chemistry by minimizing waste and energy consumption. nih.govbohrium.com
The formation of the sulfonamide bond itself is another area ripe for innovation. Traditional methods often rely on the use of sulfonyl chlorides, which can be harsh and generate stoichiometric amounts of acidic byproducts. chemsociety.org.ng Newer, more sustainable approaches are being explored, such as the electrochemical oxidative coupling of amines and thiols, which is driven by electricity and avoids the need for sacrificial reagents. acs.org Another environmentally benign method involves the use of sodium sulfinates and amines, offering a metal-free and efficient route to sulfonamides. nih.gov The application of such modern synthetic techniques to the production of this compound could dramatically improve its accessibility for further research.
Table 1: Comparison of Synthetic Methodologies for Imidazole and Sulfonamide Synthesis
| Methodology | Advantages | Disadvantages | Relevant Research |
| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, generates waste | chemsociety.org.ng |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Requires specialized equipment | wjbphs.comresearchgate.net |
| One-Pot, Multi-Component Reactions | High efficiency, simplified workup | Optimization can be challenging | asianpubs.org |
| Solvent-Free Synthesis | Environmentally friendly, reduced waste | May not be suitable for all substrates | asianpubs.orgbohrium.com |
| Electrochemical Coupling | Reagent-free, sustainable | Requires electrochemical setup | acs.org |
| Sodium Sulfinate Method | Metal-free, mild conditions | Substrate scope may be limited | nih.gov |
Identification and Characterization of Untapped Biological Targets and Pathways
The imidazole and sulfonamide moieties are present in a wide array of biologically active compounds, suggesting that this compound could interact with a diverse set of biological targets. nih.gov While some imidazole-sulfonamide hybrids have been investigated for their anticancer and antimicrobial properties, a vast landscape of potential targets remains unexplored for this specific compound. nih.govekb.egtandfonline.com
Future research should aim to systematically screen this compound against a broad panel of enzymes and receptors to identify novel biological activities. For example, various imidazole-based compounds have shown inhibitory activity against enzymes such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and various protein kinases like BRAFV600E and EGFR. mdpi.combrieflands.comnih.gov A focused investigation into the effects of this compound on these and other clinically relevant enzymes could reveal unexpected therapeutic opportunities.
Furthermore, exploring the impact of this compound on entire biological pathways, rather than just individual targets, could provide a more holistic understanding of its potential effects. Modern systems biology approaches, such as transcriptomics and proteomics, could be employed to analyze the global changes in gene and protein expression in cells treated with this compound. This could uncover novel mechanisms of action and identify previously unappreciated signaling pathways that are modulated by this compound.
Advancements in Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental validation has become an indispensable tool in modern drug discovery. mdpi.com For a molecule like this compound, where experimental data is scarce, in silico methods can provide valuable initial insights and guide subsequent experimental work.
Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the active sites of various protein targets. mdpi.com This can help to prioritize which biological targets are most likely to be modulated by the compound, thereby focusing experimental screening efforts. For instance, docking simulations could be performed against the active sites of known sulfonamide targets, such as carbonic anhydrases, to assess the potential for inhibition. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the structural features of a series of related compounds with their biological activity. scispace.com By synthesizing and testing a small library of analogs of this compound, a QSAR model could be developed to guide the design of new derivatives with improved potency and selectivity. scispace.com Furthermore, molecular dynamics simulations can provide a dynamic picture of how the compound interacts with its target over time, offering insights into the stability of the binding and the key interactions that contribute to its affinity. tandfonline.com
Expanding the Scope of Structure-Activity Relationship Investigations to New Chemical Space
A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of a lead compound. For this compound, a systematic exploration of its chemical space is warranted to delineate the contributions of its different structural components to its biological activity.
SAR studies on other imidazole-based compounds have revealed key insights. For example, in a series of imidazole acetic acid-based inhibitors, modifications to a basic P(1)') group significantly impacted their inhibitory activity and selectivity. nih.gov Similarly, for a series of imidazole derivatives targeting serotonin (B10506) receptors, modifications to the imidazole nucleus and its substituents had a profound effect on receptor affinity. mdpi.com
For this compound, future SAR studies could involve the systematic modification of several key positions:
The Ethyl Group at N1: Varying the length and branching of the alkyl chain, or replacing it with other functional groups, could influence the compound's lipophilicity and its interactions with the target protein.
The Sulfonamide Moiety: Modifications to the sulfonamide group, such as N-alkylation or N-arylation, are known to have a significant impact on the biological activity of sulfonamides.
The Imidazole Ring: Substitution at other positions on the imidazole ring could be explored to fine-tune the electronic properties and steric profile of the molecule.
By synthesizing and evaluating a diverse library of analogs, a detailed SAR map can be constructed, providing a rational basis for the design of next-generation compounds with improved efficacy and target selectivity.
Table 2: Potential Modifications for SAR Studies of this compound
| Position of Modification | Example Modifications | Potential Impact |
| N1-ethyl group | Methyl, propyl, benzyl, cyclic alkyl groups | Lipophilicity, steric interactions, target binding |
| Sulfonamide nitrogen | Alkyl, aryl, heterocyclic substitutions | Potency, selectivity, pharmacokinetic properties |
| Imidazole ring (C4, C5) | Halogens, alkyl, aryl groups | Electronic properties, target interactions |
Development of this compound Analogs as Chemical Biology Probes
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical biology probes. These tools are designed to selectively interact with and report on the activity of specific biological targets in their native cellular environment.
The reactivity of the imidazole ring and the potential for functionalization of the sulfonamide group make this scaffold amenable to the incorporation of reporter tags, such as fluorescent dyes or biotin. For example, N-acyl imidazoles have been utilized as cleavable electrophilic linkers in ligand-directed chemistry to label proteins of interest. kyoto-u.ac.jp A similar strategy could be employed with analogs of this compound.
By attaching a fluorescent tag, researchers could visualize the subcellular localization of the compound and its target. A biotinylated version could be used for affinity purification experiments to identify the binding partners of the compound within a cell lysate. These chemical probes would be invaluable for target validation, mechanism of action studies, and for gaining a deeper understanding of the biological pathways in which the target is involved.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-1H-imidazole-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 1-ethylimidazole using chlorosulfonic acid under anhydrous conditions. Key parameters include maintaining a temperature range of 0–5°C to minimize side reactions (e.g., over-sulfonation) and using inert atmospheres (N₂/Ar) to prevent hydrolysis . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product. Yield optimization may require iterative adjustment of stoichiometric ratios (e.g., 1.2–1.5 equivalents of chlorosulfonic acid per imidazole moiety) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for imidazole ring protons (δ 7.2–7.8 ppm, split into doublets/triplets due to coupling) and ethyl group signals (CH₂CH₃: δ 1.4–1.6 ppm for CH₃, δ 3.9–4.1 ppm for CH₂) .
- ¹³C NMR : Sulfonamide sulfur-linked carbons appear at δ 125–135 ppm, while ethyl carbons are at δ 15–20 ppm (CH₃) and δ 40–45 ppm (CH₂) .
- FT-IR : Confirm sulfonamide formation via S=O asymmetric/symmetric stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bends (∼1550 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential release of HCl gas during synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Refer to SDS guidelines for specific first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the ethyl group (e.g., replace with isopropyl or benzyl) or sulfonamide moiety (e.g., introduce electron-withdrawing groups like nitro or halogens) .
- Bioactivity Assays : Test against target enzymes (e.g., xanthine oxidase for gout) or microbial strains (e.g., E. coli or S. aureus for antimicrobial studies). Use MIC (Minimum Inhibitory Concentration) or IC₅₀ values for quantitative analysis .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural features (logP, polar surface area) with activity .
Q. What strategies resolve contradictions in crystallographic data for this compound complexes?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data to model disorder or twinning. For low-resolution data, apply restraints (e.g., DFIX for bond lengths) to stabilize refinement .
- Validation Tools : Check for outliers using R-factor convergence (target <5% discrepancy) and MolProbity for steric clashes .
- Example : Conflicting bond angles in sulfonamide groups may arise from torsional flexibility; compare multiple datasets to identify consistent trends .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier permeability (logBB), and CYP450 inhibition. For instance, the compound’s low logP (~1.5) suggests limited CNS penetration .
- Docking Studies : Employ AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Prioritize docking poses with hydrogen bonds between the sulfonamide group and catalytic lysine residues (binding energy ≤−8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
